

## discovery and development of EPZ-719

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Discovery and Development of EPZ-719

### Introduction

**EPZ-719** is a first-in-class, potent, and highly selective small-molecule inhibitor of SET domain-containing protein 2 (SETD2).[1][2] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional elongation and alternative splicing.[1][3] Identified as a potential therapeutic target in hematological malignancies like multiple myeloma, SETD2's role in cancer prompted the development of inhibitors to probe its biology and validate it as a target.[1][2] **EPZ-719** emerged from a dedicated discovery campaign as a tool compound with properties suitable for robust in vitro and in vivo preclinical studies.[1][4]

## **Discovery and Optimization Pathway**

The discovery of **EPZ-719** was a systematic process involving high-throughput screening, hit validation, and extensive optimization.[1]

- Initial Screening: The process began with a high-throughput screening of a proprietary, histone methyltransferase-biased compound library developed by Epizyme.[1][4]
- Hit Identification: This campaign identified initial leads based on a 2-amidoindole core.[1]
   Two hits, designated Hit 1 and Hit 2, were confirmed in a biochemical assay with IC50 values of 166 μM and 22.1 μM, respectively.[1][3]







- Hit Validation: Further validation confirmed that these compounds were true, reversible inhibitors of SETD2.[1][3] Mechanistic studies revealed an uncompetitive mode of inhibition with respect to the cofactor S-adenosylmethionine (SAM) and a noncompetitive mode with respect to the peptide substrate.[1][3] Binding was also confirmed biophysically using Surface Plasmon Resonance (SPR).[5]
- Lead Optimization: A structure-based drug design (SBDD) approach, guided by X-ray cocrystal structures, was employed for lead optimization.[1][2] This effort was coupled with the
  optimization of drug metabolism and pharmacokinetic (DMPK) properties to develop a
  compound suitable for in vivo studies.[1][2] This iterative process led from the initial indole
  series to a more potent diamine series, which ultimately yielded EPZ-719.[5]





Click to download full resolution via product page

Figure 1: Drug discovery workflow leading to **EPZ-719**.

### **Mechanism of Action**

**EPZ-719** functions by directly inhibiting the enzymatic activity of SETD2. This inhibition prevents the transfer of a methyl group from the cofactor SAM to histone H3 lysine 36, thereby



blocking the formation of the H3K36me3 mark. The loss of this epigenetic mark disrupts downstream cellular processes that rely on it, such as transcriptional regulation and DNA repair, ultimately leading to anti-proliferative effects in susceptible cancer cells.[1][6]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. pubs.acs.org [pubs.acs.org]
- 4. resource.aminer.org [resource.aminer.org]
- 5. In This Issue PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [discovery and development of EPZ-719]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831913#discovery-and-development-of-epz-719]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com